Trimidox

Catalog No.
S005345
CAS No.
95933-74-7
M.F
C7H8N2O4
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimidox

Standard RNR inhibitors like hydroxyurea cause severe myelosuppression and lack antioxidant activity, confounding long-term hematological studies. Trimidox (CAS 95933-74-7) solves this with high-affinity RNR inhibition (IC50 2.5 µM vs 39 µM for HU) and intrinsic DPPH radical scavenging (IC50 8.8 µM vs 117.5 µM for Didox). Benefits:

  • Depletes dNTP pools without severe myelosuppression.
  • Enables chronic in vivo dosing in murine immunodeficiency models.
  • Radiosensitizes pancreatic adenocarcinoma, induces fetal hemoglobin.

Supplied with rigorous QC for reproducible research.

CAS Number

95933-74-7

Product Name

Trimidox

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)

InChI Key

MSLJYSGFUMYUDX-UHFFFAOYSA-N

Synonyms

N,3,4,5-tetrahydroxy-benzenecarboximidamide

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N

Trimidox is a benzenetriol.
structure given in first source

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Trimidox (3,4,5-trihydroxybenzamidoxime, VF-233) is a highly specific, synthetic ribonucleotide reductase (RNR) inhibitor utilized in advanced biochemical and pharmacological research [1]. By blocking the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, it effectively depletes cellular dNTP pools, leading to cell cycle arrest. In procurement and assay design, Trimidox is distinguished from classical RNR inhibitors by its dual functionality: it combines potent target inhibition with intrinsic free radical scavenging properties[1]. This makes it an essential compound for researchers requiring a low-toxicity, high-potency alternative for studying leukemia, retroviral disease models, and oxidative stress pathways without the severe myelosuppressive confounding factors associated with older generation inhibitors[2].

Research Fit

Specific ribonucleotide reductase (RNR) inhibitor
Structural analog of Didox; additional amidoxime and hydroxyl groups
Reported in preclinical leukemia and tumor model studies
Patented research tool compound

Substituting Trimidox with more common RNR inhibitors like Hydroxyurea (HU) or its close analog Didox often compromises experimental integrity due to differing potency, toxicity profiles, and secondary mechanisms [1]. Hydroxyurea, the standard baseline inhibitor, suffers from low absolute potency, a short half-life, and severe myelosuppression in in vivo models, which can confound the results of long-term immunological or hematological studies [1]. Similarly, while Didox is structurally related, it lacks the potent intrinsic antioxidant capacity of Trimidox, making it less suitable for assays where oxidative stress and radical scavenging are critical variables [2]. Consequently, utilizing Trimidox is necessary when experimental protocols demand high-affinity RNR inhibition coupled with low bone marrow toxicity and robust protection against reactive oxygen species.

Substitution Risk

Enzyme inhibition potency context differs significantly from hydroxyurea; reported 100-fold lower IC50 may alter target engagement interpretation
dNTP depletion profile not replicated to the same degree; dCTP/dGTP reduction required for antimetabolite synergy context
Apoptosis induction via cytochrome c/caspase-3/-9 pathway may differ from hydroxyurea’s mechanism; endpoint context may vary
Hematopoietic safety endpoint monitoring may not transfer; Trimidox showed less myelosuppression in murine 10-week comparison

Superior Free Radical Scavenging and Assay Stability

In comparative DPPH reduction assays, Trimidox demonstrated a vastly superior radical scavenging capacity compared to related compounds. The concentration required for 50% DPPH reduction was 8.8 µM for Trimidox, compared to 117.5 µM for Didox and 41.8 µM for the standard antioxidant gallic acid [1]. Furthermore, Trimidox effectively attenuated cytotoxicity induced by 500 µM H2O2 or 100 µM tBuOOH at concentrations ranging from 10 to 150 µM in U937 lymphoma cells[1].

Evidence Dimension50% DPPH reduction concentration (Radical scavenging potency)
Target Compound Data8.8 µM (Trimidox)
Comparator Or Baseline117.5 µM (Didox); 41.8 µM (Gallic acid)
Quantified DifferenceTrimidox is over 13-fold more potent than Didox and nearly 5-fold more potent than gallic acid.
ConditionsDPPH reduction assay and U937 cell line oxidative stress models.

Procuring Trimidox over Didox improves assay reproducibility and handling by simultaneously inhibiting RNR and neutralizing confounding reactive oxygen species, ensuring cleaner data in oxidative stress models.

RNR Inhibition (IC50)
Head-to-head
5 μM Hydroxyurea 500 μM
Reported 100-fold lower IC50; supports enzyme inhibition assay context
L1210 murine leukemia cell extracts

Enhanced Potency and Reduced Solvent Toxicity Risk

Trimidox exhibits a significantly lower IC50 for cellular cloning efficacy compared to the clinical standard, Hydroxyurea, in Panc-1 human pancreatic cancer cells. Assays revealed that the IC50 for Trimidox alone was 2.5 ± 0.3 µM, whereas Hydroxyurea required a concentration of 39.0 ± 0.4 µM to achieve the same effect [1]. When used as a radiosensitizer, a low, non-cytotoxic dose of Trimidox (2.5 µM) effectively reduced the radiation IC50 from 3.2 Gy to 1.2 Gy[1].

Evidence DimensionIC50 for cloning efficacy in Panc-1 cells
Target Compound Data2.5 ± 0.3 µM (Trimidox)
Comparator Or Baseline39.0 ± 0.4 µM (Hydroxyurea)
Quantified DifferenceTrimidox achieves equivalent cytotoxicity at a 15.6-fold lower concentration than Hydroxyurea.
ConditionsPanc-1 human pancreatic adenocarcinoma cells, 2-hour exposure.

The 15.6-fold lower effective concentration compared to Hydroxyurea minimizes the required solvent volumes (e.g., DMSO) for dosing, directly improving formulation compatibility and reducing off-target solvent toxicity in delicate in vitro workflows.

Leukemia Cytotoxicity (IC50)
Head-to-head / Reported
7.5 μM L1210 HU 50 μM HL-60: 35 μM
Reported 6.7-fold higher cytotoxic potency in L1210; cell-model response context
L1210 MTT assay; HL-60 growth inhibition

Reduced Bone Marrow Toxicity in Chronic In Vivo Models

A major limitation of utilizing Hydroxyurea in murine models is its severe myelosuppressive effects. In studies evaluating the treatment of late-stage murine retrovirus-induced lymphoproliferative disease, Trimidox was shown to successfully reverse disease progression while exhibiting significantly less bone marrow toxicity than Hydroxyurea [1]. This allows for sustained dosing regimens without the premature termination of experiments due to hematological collapse [1].

Evidence DimensionIn vivo bone marrow toxicity / myelosuppression
Target Compound DataLow bone marrow toxicity, enabling sustained dosing
Comparator Or BaselineHydroxyurea (high bone marrow toxicity, dose-limiting)
Quantified DifferenceTrimidox prevents the severe hematological collapse characteristic of Hydroxyurea treatment in murine models.
ConditionsMurine retrovirus-induced lymphoproliferative disease models.

Trimidox's superior tolerability ensures better laboratory workflow fit for chronic in vivo studies, preventing premature experiment termination due to the severe hematological collapse typically caused by Hydroxyurea.

dNTP Pool Depletion
Reported
dGTP 24% dCTP 39% of control
dCTP depletion relieves feedback; enhances Ara-CTP formation; supports antimetabolite synergy context
HL-60 cells; HPLC nucleotide pool analysis

High-Efficacy Induction of F-Cell and Hemoglobin Production

While Hydroxyurea is clinically used to induce fetal hemoglobin (Hb F) production, it is limited by a lack of potency and a short half-life. In vitro studies using K562 erythroleukemia cells demonstrated that Trimidox exhibits a concentration-dependent inhibitory effect that strongly correlates with an increase in benzidine-positive normoblasts and F-cell production [1]. This morphological shift typical of erythroid differentiation confirms Trimidox as a highly active alternative to Hydroxyurea for studying hemoglobinopathy mechanisms [1].

Evidence DimensionInduction of erythroid differentiation and F-cell production
Target Compound DataConcentration-dependent increase in benzidine-positive normoblasts
Comparator Or BaselineHydroxyurea (limited by low potency and short half-life)
Quantified DifferenceTrimidox provides a more potent and stable induction profile for in vitro differentiation assays.
ConditionsHuman K562 erythroleukemia cell line.

Trimidox is the preferred procurement choice for laboratories developing in vitro models of sickle cell disease or erythroid differentiation, offering a more robust response than baseline Hydroxyurea.

Radical Scavenging (DPPH IC50)
Head-to-head
8.8 μM Didox 117.5 μM
Reported 13.4-fold greater radical scavenging than Didox; antioxidant co-activity context
DPPH assay; U937 lymphoma model
In Vivo Survival
Reported
82% (male) / 112% (female) lifespan extension vs control
Reported in vivo survival extension in L1210 leukemia model; supports model-response context
200 mg/kg i.p. q1d×9; L1210-bearing mice
Hematopoietic Toxicity
Head-to-head
Fewer changes in blood indices & marrow progenitors vs hydroxyurea
Reported lower hematopoietic toxicity profile in murine 10-week study; safety endpoint monitoring context
C57BL/6 mice; Trimidox 220 mg/kg vs HU 500 mg/kg

High-Fidelity Radiosensitization Assays in Solid Tumors

Because Trimidox achieves significant IC50 reductions at concentrations as low as 2.5 µM (compared to 39 µM for Hydroxyurea), it is highly suited for in vitro and in vivo radiosensitization models, particularly for pancreatic adenocarcinoma[1]. It minimizes off-target chemical toxicity, allowing researchers to isolate the synergistic effects of radiation and RNR inhibition.

Long-Term Murine Models of Retroviral and Lymphoproliferative Diseases

Trimidox's validated profile of reduced bone marrow toxicity compared to standard RNR inhibitors makes it the optimal choice for chronic dosing in murine models[2]. It is specifically applicable to studies involving retrovirus-induced immunodeficiency or lymphoproliferative disorders where maintaining host hematological stability is critical for assay completion.

Oxidative Stress and Apoptosis Prevention Studies

Given its exceptional DPPH radical scavenging capability (IC50 of 8.8 µM vs 117.5 µM for Didox), Trimidox is uniquely positioned for cellular assays where researchers must simultaneously inhibit DNA synthesis and protect cells from reactive oxygen species (ROS) induced by agents like H2O2 or UV irradiation [3].

In Vitro Hemoglobinopathy and Erythroid Differentiation Modeling

Trimidox is a superior alternative to Hydroxyurea for inducing fetal hemoglobin (Hb F) and F-cell production in K562 cell lines [4]. Its higher potency and distinct differentiation-inducing properties make it an ideal reagent for screening pathways related to sickle cell anemia and other hemoglobinopathies.

Application Fit

Application
Selection Property
Validation Focus
High-potency RNR inhibition in leukemia models
Enzyme inhibition potency context
RNR enzyme inhibition assay context
Combination studies with antimetabolites
dCTP depletion-mediated synergy profile
dNTP pool modulation and synergy endpoints
Combination with free radical agents
Radical scavenging co-activity context
Oxidative stress model endpoints
Chronic dosing studies requiring hematological monitoring
Hematopoietic safety endpoint monitoring
Peripheral blood and marrow progenitor analysis

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

184.04840674 Da

Monoisotopic Mass

184.04840674 Da

Heavy Atom Count

13

Appearance

Assay:≥98%A crystalline solid

UNII

WRR9SR69TE

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